molecular formula C10H15F2NO B2789329 1-(4,4-Difluoropiperidin-1-yl)pent-4-en-1-one CAS No. 2327058-19-3

1-(4,4-Difluoropiperidin-1-yl)pent-4-en-1-one

Cat. No. B2789329
CAS RN: 2327058-19-3
M. Wt: 203.233
InChI Key: MEPVBJYRSPMZQR-UHFFFAOYSA-N
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Description

1-(4,4-Difluoropiperidin-1-yl)pent-4-en-1-one, also known as DFPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFPP is a piperidinyl enone derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 1-(4,4-Difluoropiperidin-1-yl)pent-4-en-1-one is not fully understood, but it is believed to inhibit the activity of certain enzymes and proteins involved in cell growth and proliferation. 1-(4,4-Difluoropiperidin-1-yl)pent-4-en-1-one has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is essential for the maintenance of normal cellular homeostasis.
Biochemical and Physiological Effects:
1-(4,4-Difluoropiperidin-1-yl)pent-4-en-1-one has been shown to exhibit potent anti-tumor activity in vitro and in vivo, making it a promising candidate for cancer therapy. 1-(4,4-Difluoropiperidin-1-yl)pent-4-en-1-one has also been shown to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases and pain. Additionally, 1-(4,4-Difluoropiperidin-1-yl)pent-4-en-1-one has been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

1-(4,4-Difluoropiperidin-1-yl)pent-4-en-1-one has several advantages for lab experiments, including its potent anti-tumor activity, ease of synthesis, and low toxicity. However, 1-(4,4-Difluoropiperidin-1-yl)pent-4-en-1-one also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

1-(4,4-Difluoropiperidin-1-yl)pent-4-en-1-one has several potential future directions, including its application in cancer therapy, material science, and organic synthesis. 1-(4,4-Difluoropiperidin-1-yl)pent-4-en-1-one could be further studied for its potential applications in the treatment of other diseases, including inflammatory and neurodegenerative diseases. Additionally, 1-(4,4-Difluoropiperidin-1-yl)pent-4-en-1-one could be further modified to improve its solubility and reduce its potential toxicity.

Synthesis Methods

1-(4,4-Difluoropiperidin-1-yl)pent-4-en-1-one can be synthesized using various methods, including the reaction of 1,5-dibromopentane with 4,4-difluoropiperidine followed by dehydrohalogenation. Another method involves the reaction of 1,5-dibromopentane with 4,4-difluoropiperidine followed by a palladium-catalyzed cross-coupling reaction with vinyl magnesium bromide.

Scientific Research Applications

1-(4,4-Difluoropiperidin-1-yl)pent-4-en-1-one has been studied extensively for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. 1-(4,4-Difluoropiperidin-1-yl)pent-4-en-1-one has been shown to exhibit potent anti-tumor activity in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, 1-(4,4-Difluoropiperidin-1-yl)pent-4-en-1-one has been used as a key intermediate in the synthesis of various pharmaceuticals and organic compounds. 1-(4,4-Difluoropiperidin-1-yl)pent-4-en-1-one has also been studied for its potential applications in material science, including the synthesis of novel polymers and materials.

properties

IUPAC Name

1-(4,4-difluoropiperidin-1-yl)pent-4-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F2NO/c1-2-3-4-9(14)13-7-5-10(11,12)6-8-13/h2H,1,3-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEPVBJYRSPMZQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)N1CCC(CC1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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